molecular formula C8H8Cl2N2O2 B1370552 Ethyl 3-amino-2,6-dichloroisonicotinate CAS No. 458543-81-2

Ethyl 3-amino-2,6-dichloroisonicotinate

Cat. No.: B1370552
CAS No.: 458543-81-2
M. Wt: 235.06 g/mol
InChI Key: ZBHSEGWPJCOBKP-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,6-dichloroisonicotinate is a chemical compound with the molecular formula C8H8Cl2N2O2 It is a derivative of isonicotinic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions, an amino group at the 3 position, and an ethyl ester group

Scientific Research Applications

Ethyl 3-amino-2,6-dichloroisonicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-2,6-dichloroisonicotinate can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloronicotinic acid with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the esterification process. The mixture is heated to reflux, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,6-dichloroisonicotinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide in polar solvents.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Hydroxyl or alkoxy derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2,6-dichloroisonicotinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The presence of the amino and chlorine groups allows it to form strong interactions with target proteins, leading to alterations in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 3-amino-2,6-dichloroisonicotinate can be compared with other similar compounds, such as:

    Ethyl 3-amino-4,6-dichloroisonicotinate: Differing in the position of chlorine atoms, which may affect its reactivity and biological activity.

    Ethyl 3-amino-2,6-dibromoisonicotinate:

    Ethyl 3-amino-2,6-difluoroisonicotinate: Fluorine substitution can enhance the compound’s stability and alter its interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-amino-2,6-dichloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)4-3-5(9)12-7(10)6(4)11/h3H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHSEGWPJCOBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70963451
Record name Ethyl 3-amino-2,6-dichloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458543-81-2
Record name Ethyl 3-amino-2,6-dichloro-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458543-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-2,6-dichloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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